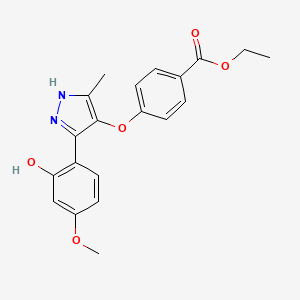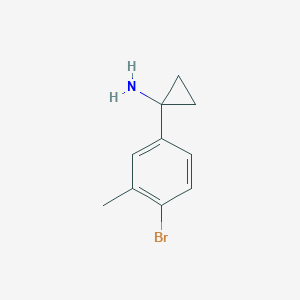
1-(4-Cyclopropylphenyl)-1,5,6,7-tetrahydro-4H-indazol-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-Cyclopropylphenyl)-1,5,6,7-tetrahydro-4H-indazol-4-one is a synthetic organic compound that has garnered interest due to its unique structural features and potential applications in various fields of research and industry. The compound consists of a cyclopropyl group attached to a phenyl ring, which is further connected to a tetrahydroindazole moiety.
Vorbereitungsmethoden
The synthesis of 1-(4-Cyclopropylphenyl)-1,5,6,7-tetrahydro-4H-indazol-4-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Cyclopropylphenyl Intermediate: The initial step involves the formation of 4-cyclopropylphenylboronic acid through a Suzuki-Miyaura coupling reaction.
Cyclization to Form the Indazole Ring: The cyclopropylphenyl intermediate undergoes cyclization with hydrazine derivatives to form the indazole ring.
Hydrogenation: The final step involves the hydrogenation of the indazole ring to yield the tetrahydroindazole structure.
Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to enhance yield and purity.
Analyse Chemischer Reaktionen
1-(4-Cyclopropylphenyl)-1,5,6,7-tetrahydro-4H-indazol-4-one undergoes various chemical reactions, including:
Common reagents and conditions used in these reactions include:
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Catalysts: Palladium on carbon for hydrogenation reactions.
Major products formed from these reactions include ketones, alcohols, and substituted derivatives of the original compound.
Wissenschaftliche Forschungsanwendungen
1-(4-Cyclopropylphenyl)-1,5,6,7-tetrahydro-4H-indazol-4-one has several scientific research applications:
Wirkmechanismus
The mechanism of action of 1-(4-Cyclopropylphenyl)-1,5,6,7-tetrahydro-4H-indazol-4-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Inhibition of Enzymes: It can inhibit certain enzymes involved in disease pathways, thereby modulating biological processes.
Receptor Binding: The compound may bind to specific receptors, altering cellular signaling and function.
Pathway Modulation: It can influence various cellular pathways, including those related to inflammation, cell proliferation, and apoptosis.
Vergleich Mit ähnlichen Verbindungen
1-(4-Cyclopropylphenyl)-1,5,6,7-tetrahydro-4H-indazol-4-one can be compared with similar compounds such as:
1-(4-Cyclopropylphenyl)ethanone: This compound shares the cyclopropylphenyl moiety but lacks the indazole ring, making it less complex and potentially less versatile.
1-(4-Cyclopropylphenyl)-1H-indazole: This compound contains the indazole ring but does not have the tetrahydro structure, which may affect its reactivity and applications.
The uniqueness of this compound lies in its combination of the cyclopropylphenyl and tetrahydroindazole moieties, providing a distinct set of chemical and biological properties.
Eigenschaften
IUPAC Name |
1-(4-cyclopropylphenyl)-6,7-dihydro-5H-indazol-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O/c19-16-3-1-2-15-14(16)10-17-18(15)13-8-6-12(7-9-13)11-4-5-11/h6-11H,1-5H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SBULVKYQQZEFTC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C=NN2C3=CC=C(C=C3)C4CC4)C(=O)C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[1-Allyl-1-(4-methylphenyl)-3-buten-1-yl]amine hydrochloride](/img/new.no-structure.jpg)
![2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N,N'-bis[(5-methylfuran-2-yl)methyl]propanediamide](/img/structure/B2551498.png)
![1-[(2,2-difluoro-1,3-benzodioxol-5-yl)methyl]-N-(2,4-difluorophenyl)-2-oxo-1,2-dihydro-3-pyridinecarboxamide](/img/structure/B2551499.png)
![3-fluoro-N-[2-(4-methylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide](/img/structure/B2551504.png)
![N-(2-methoxyphenyl)-7-(3-methoxyphenyl)-5-methyl-2-(thiophen-2-yl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2551505.png)

![1-(2-Methoxypyridin-4-yl)-4-{[1,3]thiazolo[4,5-c]pyridin-2-yl}piperazin-2-one](/img/structure/B2551509.png)
![N-[3-(1,3-benzothiazol-2-yl)-4,5-dimethylthiophen-2-yl]furan-2-carboxamide](/img/structure/B2551510.png)



![1-{[4,6-bis(pyrrolidin-1-yl)-1,3,5-triazin-2-yl]amino}-3-ethylthiourea](/img/structure/B2551515.png)
![2-{5-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxo-1,2-dihydropyridin-1-yl}-N-(4-phenylbutan-2-yl)acetamide](/img/structure/B2551516.png)
